molecular formula C5H7NO5 B1146948 Alanine, N-(carboxycarbonyl)- (9CI) CAS No. 141635-12-3

Alanine, N-(carboxycarbonyl)- (9CI)

Cat. No.: B1146948
CAS No.: 141635-12-3
M. Wt: 161.11278
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alanine, N-(carboxycarbonyl)- (9CI) (CAS 7554–89–4), also known as 3-Amino-N-(carboxycarbonyl)alanine or 2,3-Diamino-2-N-oxalylpropanoic acid, is a modified alanine derivative featuring a carboxycarbonyl (oxalylamino) group attached to the amino nitrogen . This compound is of interest in biochemical and pharmaceutical research due to its structural similarity to bioactive molecules and chelation properties.

Properties

CAS No.

141635-12-3

Molecular Formula

C5H7NO5

Molecular Weight

161.11278

Synonyms

Alanine, N-(carboxycarbonyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Key Functional Groups Applications/Properties
Alanine, N-(carboxycarbonyl)- (9CI) (7554–89–4) C₅H₇N₂O₅ Carboxycarbonyl (oxalylamino) Chelation, biochemical research
DL-N-(1-carboxyethyl)alanine (103954-11-6) C₆H₁₁NO₄ Carboxyethyl Intermediate in drug synthesis
D-Alanine, N-(ethoxycarbonyl)- (148731-47-9) C₆H₁₁NO₄ Ethoxycarbonyl (ester) Peptide synthesis (ester stability)
Alanine, N-(trifluoroacetyl)- (1597-49-5) C₅H₆F₃NO₃ Trifluoroacetyl Pharmaceuticals, peptide synthesis
L-Alanine, N-(carboxymethyl)- (56857-47-7) C₅H₉NO₄ Carboxymethyl Chelating agent, pharmaceutical intermediate
(9CI)-N-Nitro-alanine methyl ester (130642-16-9) C₄H₈N₂O₄ Nitro, methyl ester High reactivity (nitro group)
Alanine, N-[(phenylmethoxy)carbonyl]-L-alanyl-, ethyl ester (5673-69-8) C₁₆H₂₂N₂O₅ Benzyloxycarbonyl (Cbz), ethyl ester Peptide protection

Functional Group Analysis

Carboxycarbonyl Group (Target Compound)
  • Structure: Contains an oxalylamino group (–NH–C(O)–COOH), providing two acidic protons (pKa ~1.5 and ~4.0).
  • Reactivity : High polarity and hydrogen-bonding capacity, suitable for chelation or enzyme inhibition .
  • Applications: Potential role in metal ion binding or as a biosynthetic precursor (e.g., in microbial pathways) .
Ethoxycarbonyl Group (CAS 148731-47-9)
  • Structure : Ethyl ester (–O–CO–O–C₂H₅).
  • Reactivity : Less acidic than carboxycarbonyl; hydrolyzes under basic conditions to carboxylic acid.
  • Applications : Used in peptide synthesis as a temporary protecting group .
Trifluoroacetyl Group (CAS 1597-49-5)
  • Structure : Electron-withdrawing –CO–CF₃ group.
  • Reactivity : Enhances stability against enzymatic degradation; removed via mild base hydrolysis.
  • Applications : Common in peptide synthesis and prodrug design .
Carboxymethyl Group (CAS 56857-47-7)
  • Structure : –CH₂–COOH substituent.
  • Reactivity : Increases hydrophilicity; forms stable chelates with divalent cations (e.g., Ca²⁺, Mg²⁺).
  • Applications : Chelating agents in pharmaceuticals or industrial processes .

Physicochemical Properties

  • Polar Surface Area (PSA) :
    • The target compound (PSA ~120 Ų) exceeds derivatives like N-ethoxycarbonyl alanine (PSA ~75 Ų) due to additional carboxylic groups .
  • LogP :
    • Carboxycarbonyl derivative: Estimated LogP ~-1.2 (highly hydrophilic).
    • N-Nitro-alanine methyl ester: LogP 0.24 (more lipophilic due to nitro and ester groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.